Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
CAS No.: 61381-31-5
Cat. No.: VC15982851
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61381-31-5 |
|---|---|
| Molecular Formula | C11H9N3O |
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | 3-methyl-3H-imidazo[1,2-c]quinazolin-2-one |
| Standard InChI | InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3 |
| Standard InChI Key | WTILFXBOASEDIB-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound’s scaffold consists of a quinazoline ring (a bicyclic structure with two nitrogen atoms) fused to an imidazole ring (a five-membered ring containing two nitrogen atoms). The methyl group at position 3 introduces steric and electronic modifications that influence reactivity and interactions with biological targets. The IUPAC name, 3-methyl-3H-imidazo[1,2-c]quinazolin-2-one, reflects this arrangement, while its canonical SMILES string () provides a machine-readable representation of the connectivity .
Spectral and Computational Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related imidazoquinazolines reveal characteristic peaks. For example, the parent compound imidazo[1,2-c]quinazolin-2(3H)-one exhibits NMR signals at δ 8.72–7.23 ppm for aromatic protons and δ 5.48 ppm for bridgehead hydrogens . While specific spectra for the 3-methyl derivative are unavailable, computational models predict similar aromatic splitting patterns, with the methyl group appearing as a singlet near δ 2.1–2.3 ppm .
Synthesis and Derivative Development
Copper-Catalyzed Ullmann Coupling
A general synthesis route involves copper-catalyzed Ullmann-type C–N coupling, as demonstrated for analogous imidazoquinazolines . In a representative procedure:
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Reagents: A mixture of iodobenzene (1.0 mmol), benzimidazole (1.2 mmol), (2.0 mmol), and (0.20 mmol) in DMF is stirred at 150°C for 2 hours.
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Cyclization: (0.5 mmol) is added to the same flask, and heating continues for 2–5 hours.
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Workup: The crude product is extracted with ethyl acetate, dried over , and purified via silica gel chromatography .
This method achieves moderate to high yields (50–85%) for structurally related compounds, though optimization may be required for the 3-methyl variant.
Structural Modifications
Derivatives with enhanced bioactivity often incorporate substituents at positions 5, 8, and 9. For instance, 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 1031245-78-9) features a benzyl group at N3, methoxy groups at C8/C9, and a sulfanyl moiety at C5 . Such modifications improve solubility and target affinity, suggesting avenues for optimizing the 3-methyl lead compound.
Biological Activities and Hypothetical Mechanisms
Kinase Inhibition
The planar aromatic system of quinazolinones enables π–π stacking with kinase ATP-binding pockets. Benzimidazo[1,2-c]quinazolines inhibit tyrosine kinases like EGFR and VEGFR at IC50 values of 0.5–2.0 µM . Substitution at C3 (e.g., methyl groups) may enhance selectivity by occupying hydrophobic subpockets, though confirmatory studies are needed.
Comparative Analysis with Related Compounds
Future Directions and Challenges
Target Identification
High-throughput screening against kinase libraries and bacterial panels is critical to elucidate the 3-methyl derivative’s therapeutic potential. Molecular docking studies using EGFR (PDB ID: 1M17) or DNA gyrase (PDB ID: 1KZN) could prioritize experimental assays .
Pharmacokinetic Optimization
The compound’s logP (predicted 2.1–2.5) suggests moderate lipophilicity, which may limit bioavailability. Introducing polar groups (e.g., hydroxyl or amine) at C5 or C8 could improve aqueous solubility without compromising activity, as seen in 8,9-dimethoxy analogs .
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